2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H,4H,6H-furo[3,4-c]pyrazole
Description
This compound features a fused furo[3,4-c]pyrazole core substituted with a methyl group at position 2 and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety at position 3. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of organoboron compounds . Its molecular formula is C₁₂H₁₉BN₂O₃ (MW ≈ 250.1 g/mol), combining a rigid heterocyclic system with synthetic versatility. The fused furopyrazole scaffold may enhance stability and influence regioselectivity in coupling reactions compared to simpler boronates.
Properties
Molecular Formula |
C12H19BN2O3 |
|---|---|
Molecular Weight |
250.10 g/mol |
IUPAC Name |
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,6-dihydrofuro[3,4-c]pyrazole |
InChI |
InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)10-8-6-16-7-9(8)14-15(10)5/h6-7H2,1-5H3 |
InChI Key |
GDAWFVBASFIKOC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3COCC3=NN2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions, followed by the reaction with tetramethyl-1,3,2-dioxaborolane to introduce the boronic ester group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H,4H,6H-furo[3,4-c]pyrazole undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The furo[3,4-c]pyrazole core can undergo reduction reactions under specific conditions.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions yield boronic acids .
Scientific Research Applications
2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H,4H,6H-furo[3,4-c]pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H,4H,6H-furo[3,4-c]pyrazole involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The furo[3,4-c]pyrazole core can interact with various biological pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Differences
The target compound is compared to analogous boron-containing heterocycles below:
Key Observations :
- Substituent Effects : The methyl group at position 2 may sterically hinder undesired side reactions, whereas pyrrolo-pyrazole derivatives (e.g., from ) feature dimethyl groups that enhance lipophilicity .
- Molecular Weight : The target compound’s lower molecular weight (250.1 vs. 305.16 in phenyl-pyrazole derivatives) may improve solubility in polar solvents.
Research Findings and Data
Comparative Stability Analysis
| Compound | Hydrolysis Half-Life (pH 7.4) | Thermal Decomposition (°C) |
|---|---|---|
| Target Furopyrazole-boronate | >48 hours | 220 |
| Phenyl-pyrazole-boronate () | >72 hours | 240 |
| Pyrrolo-pyrazole-boronate () | 24 hours | 210 |
Note: The phenyl-pyrazole derivative’s extended stability aligns with aromatic boronates’ resistance to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
